BenchChemオンラインストアへようこそ!

C29H21F3N4O3

CDK4 inhibitor molecular docking virtual screening

The molecular formula C29H21F3N4O3 resolves to PubChem CID 4887687, a spiro[pyrrolo[3,4-c]pyrrole]-trione derivative bearing a 3-(trifluoromethyl)phenyl substituent and an indol-3-ylmethyl side chain. This compound belongs to a class of spirocyclic heterocycles explored as protein kinase inhibitors, and has been specifically characterised via virtual screening and molecular dynamics simulations as a candidate inhibitor of the cyclin D/CDK4 complex (PDB: 2W99).

Molecular Formula C29H21F3N4O3
Molecular Weight 530.5 g/mol
Cat. No. B12620932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H21F3N4O3
Molecular FormulaC29H21F3N4O3
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C6(N3)C7=CC=CC=C7NC6=O
InChIInChI=1S/C29H21F3N4O3/c30-29(31,32)16-6-5-7-17(13-16)36-25(37)23-22(12-15-14-33-20-10-3-1-8-18(15)20)35-28(24(23)26(36)38)19-9-2-4-11-21(19)34-27(28)39/h1-11,13-14,22-24,33,35H,12H2,(H,34,39)/t22-,23+,24-,28-/m0/s1
InChIKeyAXXRNXZNHIKZKT-IMBSWCNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H21F3N4O3 (PubChem CID 4887687) — Spiro[pyrrolo[3,4-c]pyrrole] Cyclin D/CDK4 Inhibitor Lead: Structural Identity and Procurement-Relevant Baseline


The molecular formula C29H21F3N4O3 resolves to PubChem CID 4887687, a spiro[pyrrolo[3,4-c]pyrrole]-trione derivative bearing a 3-(trifluoromethyl)phenyl substituent and an indol-3-ylmethyl side chain [1]. This compound belongs to a class of spirocyclic heterocycles explored as protein kinase inhibitors, and has been specifically characterised via virtual screening and molecular dynamics simulations as a candidate inhibitor of the cyclin D/CDK4 complex (PDB: 2W99) [2]. Its molecular weight is 530.50 g/mol, topological polar surface area is 94.30 Ų, and it exhibits four undefined atom stereocenters [1]. Critically, a structural isomer with the identical molecular formula (CAS 1013981-38-8, a pyrazolo[1,5-a]pyrimidine-3-carboxamide) also exists commercially; procurement must therefore specify the PubChem CID or IUPAC name to ensure receipt of the intended spiro compound [1].

Why C29H21F3N4O3 Cannot Be Interchanged with Structurally Proximal Spiro Analogs or Alternative CDK4 Chemotypes


Within the spiro[pyrrolo[3,4-c]pyrrole] series evaluated against the cyclin D/CDK4 complex (2W99), minor structural perturbations produce substantial differences in predicted binding efficacy and metabolic liability. The seven PubChem analogs (C1–C7) screened alongside C29H21F3N4O3 (compound C2) exhibited docking scores spanning −9.88 to −8.04 kcal/mol, with C2 achieving the most favourable binding energy by a margin of 0.18–1.84 kcal/mol over its nearest neighbors [1]. Furthermore, the closest structural analog, Z33 (ZINC16021428; C28H27ClN4O3), differs from C2 in its cytochrome P450 inhibition fingerprint — Z33 is predicted to inhibit CYP2C19 and CYP3A4 while sparing CYP1A2, whereas C2 shows the inverse profile — meaning the two compounds carry distinct drug–drug interaction risk signatures despite modest 2D similarity [1]. No experimental IC50 or cellular activity data exist for any compound in this series; selection therefore rests entirely on the in silico differentiation presented below.

C29H21F3N4O3 — Quantitative Comparator-Based Evidence for Scientific Selection


Superior Molecular Docking Score Against Cyclin D/CDK4 (2W99) Versus All Screened Spiro Analogs

Compound C2 (CID 4887687, C29H21F3N4O3) achieved the highest docking score (−9.88 kcal/mol) among eight spiro[pyrrolo[3,4-c]pyrrole] analogs evaluated against the cyclin D/CDK4 crystal structure (PDB: 2W99) using AutoDock Vina [1]. The primary comparator Z33 (ZINC16021428, C28H27ClN4O3) scored −9.7 kcal/mol, while the next-best spiro analogs C1 (CID_4886020) and C7 (CID_72197665) both scored −9.16 kcal/mol [1]. The 0.18 kcal/mol improvement over Z33, although modest, is accompanied by a distinct interaction profile (see Evidence Item 2). Compounds C3–C6 scored −8.38, −8.38, −8.04, and −8.06 kcal/mol respectively, confirming that C2's docking superiority is not attributable to random scoring variance [1].

CDK4 inhibitor molecular docking virtual screening

Four-Fold Increase in Target Hydrogen Bond Contacts Versus Closest Analog Z33

Protein–Ligand Interaction Profiler (PLIP) analysis revealed that C2 forms four hydrogen bonds with the 2W99 complex, compared with a single hydrogen bond for Z33 [1]. Specifically, C2 engages ARG26 of CDK4 (distance H-A: 2.72 Å, D-A: 3.19 Å), ARG126 of D-type cyclin (H-A: 3.19 Å, D-A: 3.71 Å), and two contacts with ASP129 of D-type cyclin (H-A: 2.77 Å and 2.13 Å; D-A: 3.07 Å for both) [1]. Z33 forms only one hydrogen bond — between ARG126 of D-type cyclin and the pyrrole nitrogen (H-A: 2.95 Å, D-A: 3.45 Å) [1]. Additionally, C2 uniquely exhibits a π-stacking interaction between its 3-(trifluoromethyl)phenyl ring and HIS68 of D-type cyclin at 3.85 Å, which is absent in the Z33 complex [1].

protein-ligand interactions hydrogen bonding CDK4

Divergent Predicted CYP450 Inhibition Profile Reduces Metabolic Liability Overlap with Z33

SwissADME-based CYP inhibition prediction revealed a complementary — rather than overlapping — cytochrome P450 inhibition profile between C2 and Z33 [1]. C2 is predicted to inhibit CYP1A2 (Yes) but not CYP2C19 (No) or CYP3A4 (No). Z33 shows the inverse pattern: CYP1A2 (No), CYP2C19 (Yes), CYP3A4 (Yes) [1]. Both compounds are predicted to inhibit CYP2C9 and CYP2D6, and both are P-glycoprotein substrates [1]. This complementary CYP liability profile means that C2 and Z33 present different risks for drug–drug interaction studies; a research programme selecting between the two can choose the compound whose CYP inhibition signature better aligns with the intended co-medication or polypharmacology context.

CYP450 inhibition drug metabolism ADMET prediction

Lower Synthetic Accessibility Score Predicts More Facile Synthesis Versus Z33

SwissADME synthetic accessibility scoring, which ranges from 1 (very easy) to 10 (very difficult), assigned C2 a score of 4.91 compared with 5.01 for Z33 [1]. While the absolute difference of 0.10 units is modest, C2's score falls below the 5.0 threshold, placing it in a qualitatively more accessible synthetic category [1]. This is relevant because both compounds already violate the Ghose filter (MW > 480, MR > 130) and Lipinski's rule (MW > 500), meaning synthetic tractability becomes a discriminating factor when selecting between them for analogue synthesis campaigns [1].

synthetic accessibility medicinal chemistry hit-to-lead

Molecular Dynamics-Confirmed Binding Stability Over 100 ns Simulation

A 100 ns molecular dynamics simulation (CHARMM36 force field, GROMACS-2019) of the C2–2W99 complex demonstrated sustained structural stability with an average backbone RMSD of 0.34 nm and a radius of gyration averaging 2.75 nm over the full trajectory [1]. Root mean square fluctuation (RMSF) analysis showed that C2 binding reduced local residue mobility: chain A (D-cyclin) RMSF decreased from 0.177 nm (apo) to 0.163 nm (C2-bound), and chain B (CDK4) RMSF decreased from 0.194 nm (apo) to 0.183 nm (C2-bound) [1]. Hydrogen bond occupancy was maintained throughout the simulation. Note: MDS was performed only for the C2–2W99 complex, not for Z33; therefore this evidence confirms C2's binding stability independently but does not constitute a direct head-to-head MDS comparison with Z33 [1].

molecular dynamics simulation binding stability CDK4

Lower Consensus Lipophilicity (Log Po/w) Distinguishes C2 from Z33 in Drug-Likeness Space

Among the five Log Po/w models computed by SwissADME, C2 exhibited a Consensus Log Po/w of 3.43 versus 3.76 for Z33, and a notably lower iLOGP (2.99 vs. 3.39) [1]. However, C2 showed a higher WLOGP (4.07 vs. 2.68), reflecting the influence of the trifluoromethyl group on partition behaviour predicted by the Wildman–Crippen method [1]. Both compounds returned identical bioavailability scores (0.55), identical TPSA (94.30 Ų), and identical GI absorption predictions (High) [1]. The divergent lipophilicity estimates across multiple models suggest that C2 and Z33 may exhibit different membrane partitioning behaviour in experimental assays, even though their global drug-likeness classifications overlap.

lipophilicity drug-likeness ADME profiling

C29H21F3N4O3 — Evidence-Backed Research and Industrial Application Scenarios


In Silico Hit-to-Lead Optimisation for Cyclin D/CDK4 Inhibitor Discovery Programmes

C29H21F3N4O3 serves as a computationally validated starting point for medicinal chemistry campaigns targeting the cyclin D/CDK4 interface. Its docking score of −9.88 kcal/mol and four H-bond engagement with 2W99, combined with 100 ns MDS-confirmed binding stability (RMSD 0.34 nm, RG 2.75 nm), position it as the highest-ranked spiro hit in the PLoS ONE virtual screen [1]. Research groups can procure this compound as a reference standard for docking validation, pharmacophore refinement, or as a scaffold for analogue synthesis — noting that its synthetic accessibility score (4.91) predicts more facile derivatisation than the closest comparator Z33 (5.01) [1].

Comparative CYP450 Metabolic Liability Profiling in Polypharamacology Studies

The divergent CYP inhibition signatures of C2 (CYP1A2 inhibitor; spares CYP2C19 and CYP3A4) and Z33 (CYP2C19/CYP3A4 inhibitor; spares CYP1A2) make C29H21F3N4O3 the preferred procurement choice for researchers whose experimental system involves CYP1A2-metabolised co-administered agents, or who specifically need to avoid CYP2C19/CYP3A4 inhibition [1]. Both compounds inhibit CYP2C9 and CYP2D6 and are P-gp substrates, so substitution is not appropriate where these liabilities must be avoided [1]. This evidence is computational only; experimental CYP isoform assays are required for confirmation.

Spirocyclic Scaffold Benchmarking for Kinase Inhibitor Library Design

C29H21F3N4O3 can function as a benchmarking standard for spiro[pyrrolo[3,4-c]pyrrole] library enumeration and virtual screening workflows. Its quantitative docking data (−9.88 kcal/mol) and MDS stability metrics (RMSD 0.34 nm; RMSF reduction of 7.9% in chain A vs. apo) provide a performance baseline against which newly designed spiro analogs can be compared [1]. The compound's distinct lipophilicity profile (Consensus Log Po/w 3.43) can also serve as a reference point for designing analogs with tuned physicochemical properties [1].

CDK4 Inhibitor Resistance Mechanism Studies (Computational Pharmacology)

Given that FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) face clinical resistance, C29H21F3N4O3 — which targets the cyclin D/CDK4 interface rather than the ATP-binding pocket alone — offers a structurally distinct chemotype for computational resistance-profiling studies [1]. Its four H-bond contacts span both CDK4 (ARG26) and D-type cyclin (ARG126, ASP129), a pattern not shared by ATP-competitive inhibitors, making it a valuable tool compound for molecular modelling studies aimed at identifying resistance-breaking binding modes [1]. Procurement for this purpose should be accompanied by the explicit caveat that no experimental target engagement or cellular activity data yet exist for this compound.

Quote Request

Request a Quote for C29H21F3N4O3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.